molecular formula C15H12ClF3N2 B2914685 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338956-56-2

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2914685
CAS No.: 338956-56-2
M. Wt: 312.72
InChI Key: YUKKQLSTIWQAJP-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the "target compound") is a heterocyclic organic compound combining a tetrahydroisoquinoline scaffold with a substituted pyridine moiety. The pyridine ring is functionalized with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2/c16-13-7-12(15(17,18)19)8-20-14(13)21-6-5-10-3-1-2-4-11(10)9-21/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKQLSTIWQAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClF3N2
  • CAS Number : 1479265
  • Molecular Weight : 300.72 g/mol

Antitumor Activity

Recent studies have indicated that compounds structurally related to tetrahydroisoquinolines exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
CFI-400945HCT116 (Colon cancer)0.64
Compound 82aKMS-12 BM (Multiple Myeloma)1.4
Compound 93HL60 (Leukemia)8.3

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies have demonstrated that modifications at the pyridine ring significantly influence the potency and selectivity of these compounds against target kinases.

Study 1: Inhibition of Kinase Activity

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that certain modifications led to enhanced inhibition of kinases such as Bcr-Abl and FGFR1. The compound exhibited an IC50 value of less than 4.1 nM against FGFR1, indicating its potential as a therapeutic agent in cancers driven by FGFR mutations.

Study 2: Antiproliferative Effects

In vitro studies on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. For example, in HCT116 cells, the compound showed significant antiproliferative effects with IC50 values ranging from 0.6 µM to 1.0 µM across different assays.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are necessary to evaluate its safety profile comprehensively. The compound's irritant properties have been noted in handling guidelines, necessitating caution during laboratory use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Pathways: The target compound’s synthesis may parallel methods for tetrahydroisoquinoline derivatives, such as those involving sulfonylation or amination steps (e.g., WO 02/074767 protocols) .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in target binding .
    • Chlorine at position 3 of the pyridine may increase electronegativity, influencing reactivity .

Q & A

Q. What are the established synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via cyclization reactions or coupling strategies. Key methods include:

  • Kabachnik–Fields reactions for constructing the tetrahydroisoquinoline core, followed by functionalization of the pyridine moiety (e.g., chlorination and trifluoromethylation) .
  • Palladium-catalyzed cross-coupling to introduce the 3-chloro-5-(trifluoromethyl)pyridinyl group onto the tetrahydroisoquinoline scaffold, as seen in analogous pyridine-containing compounds .
  • Post-synthetic modifications often require inert conditions due to the reactivity of chloro and trifluoromethyl groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions (e.g., R factor = 0.041 in analogous isoquinoline derivatives) .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to resolve the trifluoromethyl and chloro substituents’ electronic environments .
  • HPLC-MS for purity assessment, particularly due to the compound’s potential as a pharmaceutical intermediate .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyridine-tetrahydroisoquinoline linkages .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled temperatures (60–80°C) minimize side reactions .
  • Substituent tuning : Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) can accelerate cyclization kinetics .

Q. What role does the trifluoromethyl group play in biological activity?

The -CF₃ group enhances metabolic stability and lipophilicity, as observed in structurally related compounds. For example:

  • In PubChem data (CID 1260683-15-5), trifluoromethylated tetrahydroquinolines exhibit improved binding affinity to kinase targets due to hydrophobic interactions .
  • Comparative SAR studies show that replacing -CF₃ with -CH₃ reduces potency by 10-fold in enzyme inhibition assays .

Q. How should researchers resolve discrepancies in crystallographic data?

  • Validate experimental conditions : Ensure data collection at consistent temperatures (e.g., 290 K) and refine structures using software like SHELX .
  • Cross-reference with computational models : Density Functional Theory (DFT) calculations can identify anomalies in bond lengths or angles .
  • Check for polymorphism : Variations in crystal packing (e.g., hydrogen-bonding networks) may explain differing melting points .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Positional isomerism : Compare activity of 3-chloro-5-(trifluoromethyl)pyridinyl vs. 5-chloro-3-(trifluoromethyl)pyridinyl derivatives to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the tetrahydroisoquinoline core with tetrahydroquinoline and evaluate changes in cytotoxicity or selectivity .
  • In vitro assays : Use kinase inhibition or receptor-binding assays to correlate substituent modifications with activity trends .

Q. How can stability challenges from chloro and trifluoromethyl groups be mitigated?

  • Storage : Keep the compound under argon at -20°C to prevent hydrolysis of the C-Cl bond .
  • Handling : Use gloveboxes for air-sensitive reactions and avoid protic solvents (e.g., H₂O) to limit decomposition .

Data Contradiction Analysis

  • Synthetic yields : Variations in reported yields (e.g., 50–80%) may arise from differences in catalyst purity or reaction scale .
  • Biological activity : Discrepancies in IC₅₀ values across studies could reflect assay conditions (e.g., ATP concentration in kinase assays) .

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